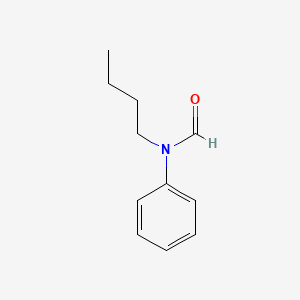
Formanilide, N-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formanilide, N-butyl- is an organic compound that belongs to the class of formamides It is a derivative of formanilide where the hydrogen atom on the nitrogen is replaced by a butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formanilide, N-butyl- can be synthesized through the formylation of N-butylaniline. One common method involves the reaction of N-butylaniline with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically takes place under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Formanilide, N-butyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through distillation or chromatography to meet the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Formanilide, N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-butyl-N-phenylformamide.
Reduction: Reduction reactions can convert it back to N-butylaniline.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-butyl-N-phenylformamide.
Reduction: N-butylaniline.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Formanilide, N-butyl- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used as an additive in rubber products and as a precursor in the synthesis of fungicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of Formanilide, N-butyl- involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The butyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
Formanilide: The parent compound with a hydrogen atom instead of a butyl group.
N-methylformanilide: A derivative with a methyl group on the nitrogen.
N-ethylformanilide: A derivative with an ethyl group on the nitrogen.
Uniqueness
Formanilide, N-butyl- is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its solubility in organic solvents and its ability to interact with hydrophobic regions of proteins and membranes.
Propiedades
Número CAS |
35082-00-9 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-butyl-N-phenylformamide |
InChI |
InChI=1S/C11H15NO/c1-2-3-9-12(10-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
Clave InChI |
QPVBEECXBFAHRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
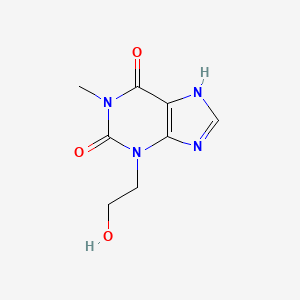
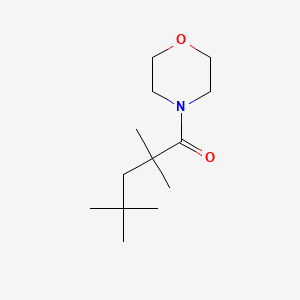

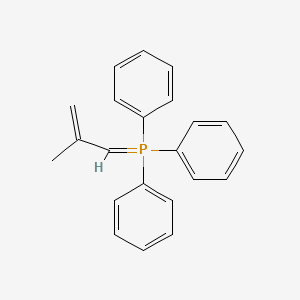

![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
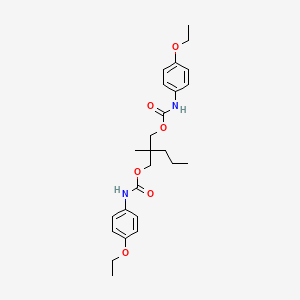
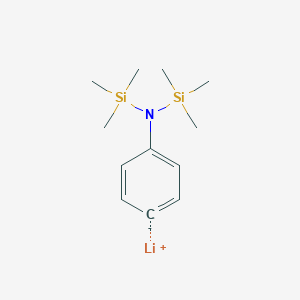
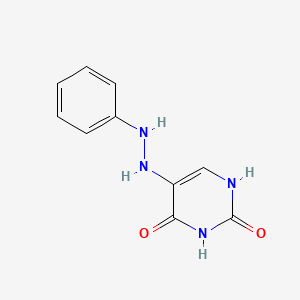
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)

![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
